molecular formula C17H21BO3 B3147634 2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-33-4

2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3147634
CAS No.: 627526-33-4
M. Wt: 284.2 g/mol
InChI Key: ZQQRIJPUEJYLRI-UHFFFAOYSA-N
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Description

2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a naphthalene core substituted with a methoxy group at the 3-position. This compound belongs to the arylboronate class, widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and tunable electronic properties .

Properties

IUPAC Name

2-(3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-11-13(19-5)10-12-8-6-7-9-14(12)15/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQRIJPUEJYLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxynaphthalene with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the formation of the boronate ester. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield dihydronaphthalene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronate ester moiety. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Position/Type Yield (%) Key Applications/Reactivity Reference
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-MeO on benzene ring 83 Cross-coupling intermediates; NMR data provided (δ 6.56 ppm for aromatic H)
2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 6-MeO on naphthalene (2-position) N/A Potential use in OLEDs or pharmaceuticals; hazard warnings (H302, H315)
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dichloro-dimethoxy substitution 92 Antitubercular drug synthesis; characterized by ^1H-NMR (δ 6.56 ppm) and MS (m/z 334)
4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane Naphthylmethyl group N/A Building block for polymer chemistry; crystalline powder form
2-(7,8-Difluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-... Difluoro + methoxymethoxy N/A Specialty synthesis; marketed by Labseeker

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) reduce aryl ring electron density, slowing transmetallation in Suzuki reactions. Methoxy groups (electron-donating) counteract this, improving reaction rates .
  • Steric Effects : Bulky substituents (e.g., naphthylmethyl in ) may hinder catalytic access to the boron center, whereas planar naphthalene derivatives (target compound) minimize steric interference .

Reactivity in Cross-Coupling Reactions

The target compound’s methoxy group at the 3-position likely confers superior stability and regioselectivity compared to non-substituted naphthalenylboronates. For example:

  • Suzuki-Miyaura Applications : Analogous compounds (e.g., ) are used in synthesizing indazole-based antitubercular agents. The methoxy group’s electron-donating nature facilitates oxidative addition with palladium catalysts .
  • C–H Borylation : Catalytic systems (e.g., Ir-based) enable direct borylation of naphthalenes, but substituent position (3- vs. 6-methoxy) significantly impacts selectivity. Steric effects from methyl groups in pinacol esters further modulate reactivity .

Stability and Handling

  • Hydrolytic Stability : Pinacol boronates are generally moisture-stable, but electron-rich aryl groups (e.g., methoxy-substituted) may slightly reduce stability compared to electron-deficient analogs .
  • Safety Profile : Similar compounds (e.g., ) carry hazards (H319: eye irritation), necessitating handling under inert atmospheres.

Biological Activity

2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H21BO3
  • Molecular Weight : 284.16 g/mol
  • CAS Number : 627526-33-4
  • Physical Form : Solid
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its role as a boronic ester in various biochemical pathways. Boronic esters are known to interact with diols and other biomolecules, influencing enzyme activities and cellular signaling pathways. The compound's unique structure allows it to participate in cross-coupling reactions that are essential for synthesizing complex organic molecules with potential therapeutic effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related dioxaborolanes can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 62.5 to 125 µg/mL .

Antiproliferative Effects

The antiproliferative effects of this compound have also been explored:

  • Cell Line Studies : In vitro assays using human cancer cell lines such as HeLa and A549 demonstrated that certain derivatives of dioxaborolanes can inhibit cell proliferation effectively. IC50 values were reported between 200 to 300 µg/mL for these compounds .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant activity against E. coli and S. aureus with MIC values of 62.5 µg/mL
AntiproliferativeInhibition of HeLa and A549 cells with IC50 values around 226 µg/mL
Cross-coupling ReactionsDemonstrated efficacy in forming stable carbon-carbon bonds in synthetic applications

Q & A

Q. Basic

  • Multinuclear NMR : ¹¹B NMR identifies boron environments (δ ~30 ppm for dioxaborolanes ), while ¹H/¹³C NMR resolves methoxynaphthalene substituents and pinacol methyl groups . Missing ¹³C signals due to quadrupolar relaxation (e.g., boron-bound carbons) require extended acquisition times .
  • IR Spectroscopy : Confirms B-O stretches (~1,350 cm⁻¹) and aryl ether linkages .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., C₂₀H₂₁BF₄O₃: m/z 396.18 ).

How do substituents on the naphthalene ring influence cross-coupling reactivity?

Advanced
Electron-donating groups (e.g., methoxy) enhance stability but may reduce electrophilicity in Suzuki-Miyaura couplings. For example:

  • Steric Effects : Bulky 3-methoxy groups hinder transmetalation, requiring Pd catalysts with large ligands (e.g., SPhos) .
  • Electronic Effects : Methoxy-substituted arylboronates exhibit slower oxidative addition vs. electron-deficient analogs. Kinetic studies using ¹⁹F NMR (for fluorinated derivatives ) can quantify these effects.
  • Solubility Challenges : Poor solubility in nonpolar solvents (e.g., benzene-d₆) complicates mechanistic studies; THF or DMSO-d₆ may improve signal resolution .

What strategies mitigate low yields in large-scale dioxaborolane syntheses?

Q. Advanced

  • Catalyst Screening : Earth-abundant metals (e.g., Co in UiO frameworks) reduce costs and improve turnover .
  • Solvent Optimization : Tetrachloroethylene-d₆ enhances extraction efficiency for NMR analysis, aiding reaction monitoring .
  • Byproduct Management : Use scavengers (e.g., MgSO₄) to sequester water or HCl generated during esterification .
  • Scale-Up Adjustments : Slow addition of reagents and temperature gradients (e.g., −78°C to RT) prevent exothermic side reactions .

How should researchers handle contradictions in spectroscopic data for boron-containing compounds?

Q. Advanced

  • Quadrupolar Artifacts : Boron’s quadrupolar moment (I = 3/2) broadens ¹¹B NMR signals. Use high-field instruments (≥400 MHz) and decoupling techniques to improve resolution .
  • Dynamic Equilibria : B-O bond lability in solution can shift equilibria (e.g., between boronate esters and boronic acids). Low-temperature NMR (−40°C) stabilizes intermediates .
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers in fluorinated derivatives ) with single-crystal data.

What safety protocols are essential for handling dioxaborolanes?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when working with volatile boronates (e.g., pinacol borane ).
  • Waste Disposal : Segregate boron-containing waste for professional treatment to avoid environmental contamination .

How can computational methods aid in predicting dioxaborolane reactivity?

Q. Advanced

  • DFT Calculations : Model transition states for cross-coupling reactions (e.g., B-O bond cleavage energetics ).
  • Solvent Modeling : COSMO-RS predicts solubility parameters, guiding solvent selection for syntheses .
  • Substituent Effect Analysis : Hammett plots correlate electronic effects of substituents (e.g., methoxy vs. fluoro ) with reaction rates.

What are the challenges in synthesizing sterically hindered dioxaborolanes?

Q. Advanced

  • Steric Shielding : Bulky groups (e.g., tert-butyl ) impede catalyst access. Use smaller ligands (e.g., PPh₃ vs. PCy₃) in Pd-mediated couplings.
  • Purification : Gel permeation chromatography (GPC) separates high-molecular-weight byproducts .
  • Characterization : Rotational NOE experiments (ROESY) map spatial proximity of substituents in crowded structures .

How do reaction conditions affect the stability of dioxaborolane derivatives?

Q. Advanced

  • Moisture Sensitivity : Hydrolysis of B-O bonds necessitates anhydrous conditions (e.g., Schlenk techniques ).
  • Thermal Degradation : TGA analysis reveals decomposition thresholds (e.g., >150°C for most pinacol boronates ).
  • Light Sensitivity : UV-stable glassware prevents photolytic cleavage of methoxy groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.